molecular formula C11H20N2O2 B1481325 Azetidin-3-yl(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)methanone CAS No. 2097999-39-6

Azetidin-3-yl(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)methanone

Cat. No. B1481325
CAS RN: 2097999-39-6
M. Wt: 212.29 g/mol
InChI Key: OJSWENWCBHESNA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .

Biochemical Analysis

Biochemical Properties

Azetidin-3-yl(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with azetidine derivatives, which are known for their strong basic properties and ability to form stable complexes with metals . These interactions are crucial for the compound’s stability and reactivity in biochemical environments.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that azetidine derivatives can affect various cell types, leading to changes in cell proliferation, differentiation, and apoptosis . These effects are mediated through the compound’s interaction with cellular receptors and enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s structure allows it to form stable complexes with proteins, which can alter their activity and function . These interactions are essential for the compound’s biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that azetidine derivatives can remain stable under specific conditions, but may degrade over time, leading to changes in their biochemical activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Studies have shown that azetidine derivatives can exhibit threshold effects, where a certain dosage is required to elicit a response . Additionally, high doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function . Understanding these metabolic pathways is crucial for elucidating the compound’s biochemical activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within specific tissues, affecting its overall activity.

Subcellular Localization

The subcellular localization of this compound is essential for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s activity and interactions with other biomolecules, influencing its overall biochemical effects.

properties

IUPAC Name

azetidin-3-yl-[3-(methoxymethyl)-4-methylpyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-8-5-13(6-10(8)7-15-2)11(14)9-3-12-4-9/h8-10,12H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSWENWCBHESNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1COC)C(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azetidin-3-yl(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)methanone
Reactant of Route 2
Azetidin-3-yl(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)methanone
Reactant of Route 3
Azetidin-3-yl(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)methanone
Reactant of Route 4
Azetidin-3-yl(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)methanone
Reactant of Route 5
Azetidin-3-yl(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)methanone
Reactant of Route 6
Azetidin-3-yl(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)methanone

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